molecular formula C15H17NO4S B2391389 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950281-53-5

6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B2391389
CAS No.: 950281-53-5
M. Wt: 307.36
InChI Key: NLXKLOQLNPTMAD-UHFFFAOYSA-N
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Description

6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromenone core with a piperidine derivative in the presence of a suitable sulfonylating agent, such as sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of specific enzymes involved in disease processes, thereby modulating biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to therapeutic effects.

    Gene Expression Modulation: It can influence the expression of specific genes, thereby affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one: Unique due to its specific substitution pattern and combination of functional groups.

    3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical properties.

    6-methyl-2H-chromen-2-one: Lacks the piperidin-1-ylsulfonyl group, resulting in different biological and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

6-methyl-3-piperidin-1-ylsulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-5-6-13-12(9-11)10-14(15(17)20-13)21(18,19)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXKLOQLNPTMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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